molecular formula C15H24 B3420855 delta-Elemene CAS No. 20307-84-0

delta-Elemene

Cat. No.: B3420855
CAS No.: 20307-84-0
M. Wt: 204.35 g/mol
InChI Key: MXDMETWAEGIFOE-CABCVRRESA-N
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Description

Delta-Elemene is a natural sesquiterpene found in a variety of plants. It is one of the four isomers of elemene, the others being alpha-elemene, beta-elemene, and gamma-elemene. This compound is known for its unique structure, which contributes to its distinct properties and applications. The chemical formula of this compound is C15H24, and it is classified as a monocyclic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

Delta-Elemene can be synthesized through various chemical routes. One common method involves the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. The reaction is catalyzed by specific enzymes such as farnesyl pyrophosphate synthase and germacrene A synthase, leading to the formation of germacrene A, which undergoes Cope rearrangement to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as the essential oils of certain medicinal plants. The extraction process includes steam distillation followed by purification steps to isolate this compound from other components. Advances in biotechnological methods have also enabled the heterologous biosynthesis of this compound in microorganisms, providing a sustainable and scalable production route .

Chemical Reactions Analysis

Types of Reactions

Delta-Elemene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form epoxides and other oxygenated derivatives.

    Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide ions can be used for nucleophilic substitution.

Major Products

The major products formed from these reactions include various epoxides, alcohols, and halogenated derivatives of this compound .

Scientific Research Applications

Delta-Elemene has garnered significant interest in scientific research due to its diverse applications:

Mechanism of Action

The anticancer effects of delta-elemene are primarily attributed to its ability to induce apoptosis in cancer cells. It acts by inhibiting the Rho kinase pathway, leading to the activation of caspases and subsequent cell death. This compound also modulates the expression of key genes involved in cell cycle regulation and apoptosis, further enhancing its anticancer activity .

Comparison with Similar Compounds

Delta-Elemene is one of four isomers of elemene, the others being alpha-elemene, beta-elemene, and gamma-elemene. While all four isomers share a similar chemical structure, they exhibit distinct biological activities and applications:

    Alpha-Elemene: Known for its anti-inflammatory properties.

    Beta-Elemene: Widely studied for its potent anticancer effects.

    Gamma-Elemene: Exhibits antimicrobial activity.

Properties

IUPAC Name

4-ethenyl-4-methyl-1-propan-2-yl-3-prop-1-en-2-ylcyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,10-11,14H,1,4,8-9H2,2-3,5-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDMETWAEGIFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864301
Record name delta-Elemene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20307-84-0
Record name delta-Elemene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Preliminary studies, in which leaf extracts were compared to steam distillates by standard GC-MS methods (hot injector) and by cool on-column injection, revealed that the target metabolite, germacrene C (FIG. 1), was prone to thermal rearrangement to a compound with shorter GC retention time but nearly identical mass spectrum. This compound was absent in the pentane leaf extract when analyzed by cool (35° C.) on-column injection, but was present when the same pentane extract was injected onto a hot (230° C.) injector (FIG. 2). Comparison of this compound with authentic δ-elemene (FIG. 1) from black pepper oleoresin yielded an identical retention time and mass spectrum. Heating purified germacrene C in a sealed container to 130° C. for 1 h resulted in complete conversion to δ-elemene which was confirmed by GC-MS. Conversion of germacrene C to δ-elemene has been reported previously (Morikawa and Hirose, Tetrahedron Lett. 22:1799-1801, 1969). The sesquiterpene fraction of ‘VFNT Cherry’ leaves (3.2% of total volatile olefins) contained germacrene C (66%), germacrene A (7%), guaia-6,9-diene (7%), germacrene B (6%), β-caryophyllene (6%), germacrene D (4%), α-humulene (4%), and β-elemene (1%). This is the first report of azulane (guaia-6,9-diene) and germacrane skeletal types in tomatoes. By contrast, the sesquiterpene fraction of leaves from the commercial tomato variety ‘Better Boy’ (3.3% of total volatile olefins) contained mostly β-caryophyllene (71%), germacrene C (15%), and α-humulene (9%). The sesquiterpene composition of ‘Better Boy’ agrees with previous reports on the content of L. esculentum leaf oil (Buttery et al., J. Agric. Food Chem. 35:1039-1042, 1987; and Lundgren et al., Nord. J. Bot. 5:315-320, 1985), except that no δ-elemene was found by on-column injection; germacrene C has not been previously observed in Lycopersicon.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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